molecular formula C33H34N6O6 B585436 Candesartan Cilexetil-d11 CAS No. 1261393-19-4

Candesartan Cilexetil-d11

Cat. No. B585436
Key on ui cas rn: 1261393-19-4
M. Wt: 621.738
InChI Key: GHOSNRCGJFBJIB-XLHVCENVSA-N
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Patent
US07692023B2

Procedure details

Candesartan cilexetil Form I (C) (2.5 g) was dissolved in DCM (3.5 ml) at about 25° C. to form a solution, and isoamyl acetate (35 ml) was added dropwise. The solution was cooled in an ice bath and stirred for about 3 hours to obtain a precipitate. The precipitate was collected by filtration and dried under reduced pressure (30 mbar) at 50° C. for about 7.5 hours to obtain Form XIII.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( C )
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CCOC1N(CC2C=CC(C3C=CC=CC=3C3N=NNN=3)=CC=2)C2[C:10]([C:31]([O:33][CH:34]([O:36]C(OC3CCCCC3)=O)[CH3:35])=O)=[CH:9][CH:8]=CC=2N=1.[CH2:46](Cl)Cl>>[C:34]([O:33][CH2:31][CH2:10][CH:9]([CH3:8])[CH3:46])(=[O:36])[CH3:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC1=NC=2C=CC=C(C2N1CC=3C=CC(=CC3)C=4C=CC=CC4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
Name
( C )
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCC(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 35 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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